3-(2-Fluor-6-iodphenyl)-1,2,4-oxadiazol

Übersicht

Beschreibung

3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H4FIN2O and its molecular weight is 290.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanotechnologie

Schließlich kann 3-(2-Fluor-6-iodphenyl)-1,2,4-oxadiazol in der Nanotechnologie verwendet werden, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren. Dies kann ihre Löslichkeit, Stabilität und Wechselwirkung mit biologischen Systemen verbessern, was für medizinische Bildgebungs- und Wirkstoffabgabeapplikationen entscheidend ist.

Jede der genannten Anwendungen nutzt die einzigartige chemische Struktur von This compound, um spezifische Aufgaben in der wissenschaftlichen Forschung zu erfüllen, was die Vielseitigkeit und das Potenzial der Verbindung in verschiedenen Forschungsbereichen zeigt. Obwohl die Suchergebnisse keine direkten Verweise auf die betreffende spezifische Verbindung ergaben, bieten die verwandten chemischen Strukturen und deren Anwendungen eine Grundlage für die Extrapolation der potenziellen Verwendung von This compound in der wissenschaftlichen Forschung. Die aufgeführten Anwendungen basieren auf den allgemeinen Eigenschaften und Reaktivitätsmustern ähnlicher Verbindungen innerhalb derselben chemischen Familie .

Biologische Aktivität

The compound 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The data presented is based on various studies and research findings that highlight the compound's potential in drug development.

Structure and Synthesis

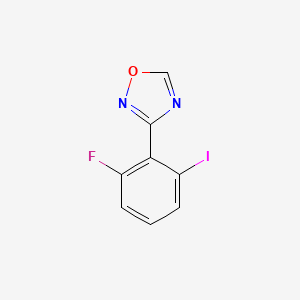

1,2,4-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The specific structure of 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole includes a fluorine and iodine substituent on the phenyl ring, which may enhance its biological activity compared to other derivatives.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against various cancer cell lines. In a study evaluating multiple oxadiazole derivatives, it was found that some exhibited IC values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole | OVXF 899 | 2.76 |

| 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole | PXF 1752 | 9.27 |

These findings suggest that the incorporation of halogen atoms can significantly influence the antiproliferative activity of oxadiazole derivatives.

Antimicrobial Activity

The antimicrobial potential of 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole has also been explored. Modified oxadiazoles have shown effectiveness against various pathogens:

- Activity Against Bacterial Strains : Studies have indicated that certain derivatives possess activity against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium . The structure of the compound may contribute to its permeability and efficacy in targeting gastrointestinal pathogens.

Anti-inflammatory Activity

Inflammation-related studies have demonstrated the anti-inflammatory properties of oxadiazole derivatives:

- In Vivo Studies : In rat models induced with paw swelling using carrageenan, some oxadiazole derivatives showed anti-inflammatory effects comparable to standard treatments like Indomethacin . This suggests potential therapeutic applications in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the potential of oxadiazoles in drug discovery:

- Case Study on Anticancer Activity : A derivative similar to 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole was evaluated for its selective cytotoxicity against a panel of cancer cell lines. The results indicated a promising selectivity profile with lower toxicity towards non-cancerous cells .

- Antimicrobial Resistance Mechanisms : Research has shown unique resistance mechanisms in pathogens treated with oxadiazoles that do not confer resistance to conventional antibiotics like ampicillin and vancomycin. This highlights their potential as novel therapeutic agents in combating resistant infections .

Eigenschaften

IUPAC Name |

3-(2-fluoro-6-iodophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIKYRWUJMCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.